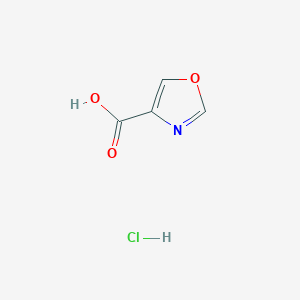

1,3-Oxazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,3-oxazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3.ClH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPDMCSQIFQWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazole-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (p-tolylsulfonylmethyl isocyanide) in the presence of a base . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Additionally, the Fischer oxazole synthesis from cyanohydrins and aldehydes is widely used .

Industrial Production Methods

Industrial production of 1,3-oxazole-4-carboxylic acid hydrochloride typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The oxazole ring can undergo substitution reactions at different positions, leading to a variety of substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .

Scientific Research Applications

1,3-Oxazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1,3-oxazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1,3-oxazole-4-carboxylic acid hydrochloride with structurally related compounds, highlighting molecular weight, melting points, and substituent effects:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1,3-Oxazole-4-carboxylic acid hydrochloride* | Not provided | ~159.5† | Not reported | -COOH, HCl |

| 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | 23000-14-8 | 141.12 | 232–233 | -COOH, 2-CH₃, 5-CH₃ |

| 5-Methyl-1,3-oxazole-4-carboxylic acid | 103879-58-9 | 127.11 | Not reported | -COOH, 5-CH₃ |

| 4,5-Dimethyloxazole | 20662-83-3 | 97.11 | Not reported | 4-CH₃, 5-CH₃ |

| 4-Amino-1,2-thiazole-3-carboxylic acid HCl | 72632-94-1 | 182.62 | Not reported | -COOH, -NH₂, S atom, HCl |

*Assumed molecular weight based on free acid (123.05 g/mol) + HCl (36.46 g/mol).

†Calculated value.

Key Observations :

- Substituent Effects : Alkyl substituents (e.g., methyl groups) increase molecular weight and hydrophobicity. For instance, 2,5-dimethyl substitution raises the melting point to 232–233°C, suggesting enhanced crystallinity .

- Heteroatom Influence: Replacing oxygen with sulfur (as in 4-amino-1,2-thiazole-3-carboxylic acid HCl) increases molecular weight and may alter bioactivity due to differences in hydrogen bonding and electronic properties .

Pharmacological Relevance

- Oxazole Derivatives: Exhibit antimicrobial and anti-inflammatory properties. For example, 4,5-dihydro-1,3-oxazole-4-carboxylic acids are precursors to antibiotics and immunomodulators .

- Thiazole Analogs: Thiazole-3-carboxylic acid hydrochlorides (e.g., 4-amino-1,2-thiazole-3-carboxylic acid HCl) show distinct bioactivity profiles, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .

Stability and Reactivity

- Acid Stability : Hydrochloride salts of heterocyclic carboxylic acids (e.g., Nicardipine HCl) demonstrate variable stability under acidic conditions, which may influence formulation strategies .

- Thermal Stability : Higher melting points in methyl-substituted derivatives (e.g., 232–233°C for 2,5-dimethyl-1,3-oxazole-4-carboxylic acid) suggest greater thermal robustness compared to unsubstituted analogs .

Biological Activity

1,3-Oxazole-4-carboxylic acid hydrochloride is a compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 1,3-oxazole-4-carboxylic acid hydrochloride, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, structure-activity relationships, and potential therapeutic applications are also discussed.

Chemical Structure and Properties

The chemical structure of 1,3-oxazole-4-carboxylic acid hydrochloride features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This structure is crucial for its biological activity as it allows for interaction with various biological macromolecules.

Antimicrobial Activity

1,3-Oxazole derivatives have shown significant antimicrobial properties. Recent studies indicated that compounds with the 1,3-oxazole scaffold exhibit activity against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3-Oxazole-4-carboxylic acid | Staphylococcus aureus | 2 µg/mL |

| 1,3-Oxazole-4-carboxylic acid | Escherichia coli | 4 µg/mL |

| 2,5-disubstituted derivatives | Enterococcus faecium | Inhibition of biofilm formation |

The presence of substituents on the oxazole ring significantly influences the antimicrobial efficacy. For instance, derivatives with electron-withdrawing groups at specific positions showed enhanced activity against resistant strains .

Anticancer Activity

Research has demonstrated that 1,3-oxazole derivatives possess anticancer properties. A study evaluated several derivatives for their cytotoxic effects on human cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,3-Oxazole-4-carboxylic acid | MCF-7 (breast cancer) | 5.13 |

| 1,3-Oxazole-4-carboxylic acid | HCT-116 (colon cancer) | 1.54 |

These compounds were found to induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels . The mechanism of action often involves the disruption of cellular signaling pathways critical for tumor growth and survival.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, 1,3-oxazole derivatives have exhibited anti-inflammatory effects. Compounds have been tested for their ability to inhibit pro-inflammatory cytokines in vitro. A notable compound demonstrated a significant reduction in TNF-alpha production at concentrations as low as 10 µM.

Case Studies

Several case studies illustrate the therapeutic potential of 1,3-oxazole derivatives:

- Antimicrobial Efficacy : A study reported a novel derivative that inhibited biofilm formation in Enterococcus faecium, showcasing its potential as an antibiofilm agent .

- Anticancer Mechanism : Research involving molecular docking studies revealed that certain oxazole compounds bind effectively to targets involved in cancer progression, leading to enhanced apoptosis in tumor cells .

Q & A

Q. What are the optimal synthetic routes for 1,3-Oxazole-4-carboxylic acid hydrochloride, and how can purity be ensured?

The synthesis typically involves halogenation or oxidation of oxazole precursors, followed by purification via crystallization. Automated reactors and controlled environments are critical for maintaining yield and purity . For example, oxidation reactions may employ potassium permanganate (KMnO₄) under acidic conditions, while thionyl chloride (SOCl₂) can facilitate halogenation . Post-synthesis, crystallization in non-polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate high-purity crystals .

Q. What analytical methods are suitable for characterizing this compound?

Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 182–183°C for analogous oxazole-carboxylic acids) with literature data to assess purity .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic signals (e.g., oxazole ring protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : Validate molecular weight (147.56 g/mol) using ESI-MS or MALDI-TOF .

Q. How does 1,3-Oxazole-4-carboxylic acid hydrochloride compare to structurally similar compounds in reactivity?

The hydrochloride group enhances solubility and stability compared to neutral oxazole derivatives. Unlike 1,3-Oxazole-4-carboxamide, the carboxylic acid moiety allows for further functionalization (e.g., esterification or amide coupling), making it a versatile intermediate .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction using SHELXL (a widely validated refinement program) can determine bond lengths, angles, and intermolecular interactions. For instance, SHELXPRO can model hydrogen bonding between the hydrochloride and oxazole ring, clarifying protonation states . High-resolution data (≤ 1.0 Å) are ideal for detecting minor conformational variations .

Q. What strategies mitigate contradictions in reaction yields during scale-up?

- Process Optimization : Use design-of-experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry) affecting yield .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Automation : Automated reactors minimize human error and ensure reproducibility in multi-step syntheses .

Q. How can mechanistic studies elucidate substitution reactions involving this compound?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Computational Modeling : Density functional theory (DFT) can predict reactive sites (e.g., electrophilic substitution at the oxazole C2 position) and transition states .

- Trapping Intermediates : Use quench experiments with nucleophiles (e.g., amines) to isolate and characterize transient species .

Methodological Considerations

Q. What protocols are recommended for functionalizing the carboxylic acid group?

- Esterification : React with methanol/H₂SO₄ under reflux to form methyl esters.

- Amide Coupling : Use EDC/HOBt or DCC as coupling agents with primary amines .

- Reduction : Convert to alcohols via LiAlH₄ in anhydrous THF, though over-reduction of the oxazole ring must be monitored .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?

- Enzyme Kinetics : Measure IC₅₀ values using spectrophotometric assays (e.g., NADH depletion for dehydrogenases) .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes .

- SAR Analysis : Compare activity of derivatives (e.g., methyl esters, amides) to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.